Factrel

描述

Factrel is a synthetic form of gonadotropin-releasing hormone (GnRH) used in veterinary medicine . It is primarily used to synchronize estrous cycles for fixed-time artificial insemination (FTAI) in lactating dairy cows . It is also indicated for the treatment of ovarian follicular cysts in cattle .

Synthesis Analysis

Factrel is a synthetic product and its active ingredient is gonadorelin . It is prepared using solid phase peptide synthesis . The product is a sterile solution containing 50 micrograms of synthetic gonadorelin (as hydrochloride) per mL in an aqueous formulation containing 0.6% sodium chloride and 2% benzyl alcohol (as a preservative) .

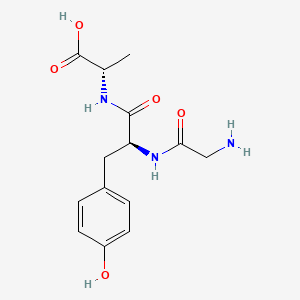

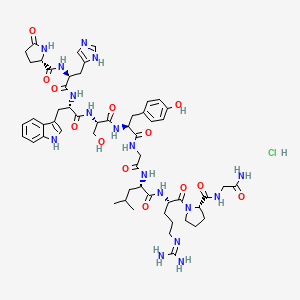

Molecular Structure Analysis

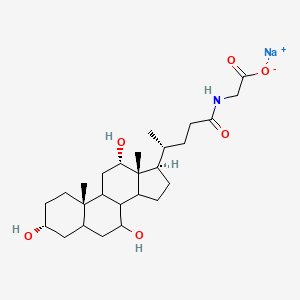

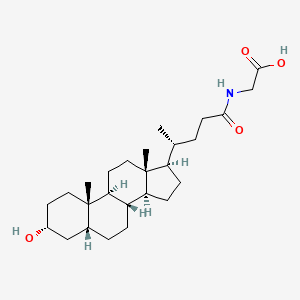

The molecular weight of gonadorelin, the active ingredient in Factrel, is 1182 with a molecular formula of C55H75N17O13 . The corresponding values for gonadorelin hydrochloride are 1219 (1 HCl) expressed as C55H75N17O13 HCl, or 1255 (2 HCl) expressed as C55H75N17O13 2HCl .

Physical And Chemical Properties Analysis

Factrel is a liquid preparation . It is a sterile solution containing 50 micrograms of synthetic gonadorelin (as hydrochloride) per mL in an aqueous formulation containing 0.6% sodium chloride and 2% benzyl alcohol (as a preservative) .

科学研究应用

Summary of the Application

Factrel is used in the field of dairy farming to improve the efficiency of fertility programs . It is a flexible-dose GnRH (gonadotropin-releasing hormone) that can be used in fixed-time artificial insemination (FTAI) and synchronization programs .

Methods of Application

In 2021, Zoetis conducted a large-herd research study involving more than 6,600 cows to determine the impact of a higher dose of Factrel . The study involved increasing the dose of Factrel from 2 mL to 4 mL at the third GnRH injection of Double-Ovsynch synchronization programs . The increase in dosage was found to overcome high progesterone levels and successfully induce new ovulation .

Results or Outcomes

The study found a significant boost of first-service conception risk in cows that had given birth more than once when given 4 mL of Factrel on Day 17 versus 2 mL . These multiparous cows showed an 11.7% increase in first-service conception risk, while cows that had only given birth once, or primiparous, achieved a 1.9% increase . Based on a predictive reproductive financial model, an estimate of return on investment (ROI) suggests a 2.4-to-1 favor of adding 2 mL of Factrel in the Double-Ovsynch regimen .

安全和危害

Factrel is for use in cattle only . Women of childbearing age and persons with respiratory problems should exercise extreme caution when handling Factrel . In cows, the intramuscular administration of up to 12.5 times the maximum recommended dosage (2,500 mcg/day) of Factrel Injection for 3 days did not affect any physiological or clinical parameter .

未来方向

Recent research has explored the impact of a higher dose of Factrel — from 2 mL to 4 mL — given at the third GnRH injection of Double-Ovsynch synchronization programs . The study found that there was a significant boost of first-service conception risk in cows that had given birth more than once when given 4 mL of Factrel on Day 17 versus 2 mL . These findings suggest that adjusting the dosage of Factrel could optimize conception rates and improve breeding efficiency .

属性

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H75N17O13.ClH/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);1H/t36-,37-,38-,39-,40-,41-,42-,43-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRWQSQENCASAD-HBBGHHHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H76ClN17O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33515-09-2 (Parent) | |

| Record name | Gonadorelin hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051952411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID101027389 | |

| Record name | Luteinizing hormone-releasing factor (swine), monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1218.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gonadorelin HCl | |

CAS RN |

51952-41-1, 51952-40-0 | |

| Record name | Gonadorelin hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051952411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Luteinizing hormone-releasing factor (swine), monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。